Benzofuran, 2-(4-chlorophenyl)-5-methyl-3-(trifluoromethyl)-
Description
The compound "Benzofuran, 2-(4-chlorophenyl)-5-methyl-3-(trifluoromethyl)-" features a benzofuran core substituted with a 4-chlorophenyl group at position 2, a trifluoromethyl (-CF₃) group at position 3, and a methyl (-CH₃) group at position 5. This structural arrangement confers unique electronic and steric properties, making it relevant in pharmaceutical and materials science research. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the chlorophenyl moiety may influence binding interactions in biological systems .
Properties
CAS No. |
821770-01-8 |
|---|---|
Molecular Formula |
C16H10ClF3O |
Molecular Weight |
310.70 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-5-methyl-3-(trifluoromethyl)-1-benzofuran |
InChI |
InChI=1S/C16H10ClF3O/c1-9-2-7-13-12(8-9)14(16(18,19)20)15(21-13)10-3-5-11(17)6-4-10/h2-8H,1H3 |
InChI Key |
RJTQANIAZAZEPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2C(F)(F)F)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Core Benzofuran Architecture
The benzofuran scaffold consists of a fused benzene and furan ring system, with substituents at the 2-, 3-, and 5-positions. For the target compound, the 2-position is occupied by a 4-chlorophenyl group, the 3-position by a trifluoromethyl group, and the 5-position by a methyl group. The SMILES notation (CC₁=CC₂=C(C=C₁)OC(=C₂C(F)(F)F)C₃=CC=C(C=C₃)Cl) clarifies the connectivity and stereoelectronic influences of these groups, which are critical for reactivity in synthetic routes.
Spectroscopic Identification
Nuclear magnetic resonance (NMR) data from analogous compounds reveal distinct patterns:
- ¹H NMR : Aromatic protons resonate between δ 7.2–8.1 ppm, with methyl groups appearing as singlets near δ 2.5 ppm.
- ¹³C NMR : The trifluoromethyl carbon (CF₃) exhibits a quartet around δ 125 ppm due to coupling with fluorine (J = 288 Hz), while the carbonyl carbon in intermediates appears near δ 180 ppm.
Multi-Component Synthesis Strategies
Three-Component Coupling Approach
A scalable method involves the reaction of methyl 2-bromophenol, paraformaldehyde, and 2-bromo-1-(4-chlorophenyl)ethanone under palladium catalysis. This one-pot assembly proceeds via:
- Aldol Condensation : Paraformaldehyde decomposes to formaldehyde, which reacts with the bromophenol to form a phenolic intermediate.
- Nucleophilic Aromatic Substitution : The ethanone derivative undergoes coupling at the benzofuran’s 2-position.
- Cyclization : Intramolecular etherification closes the furan ring.
Example : Reacting 2-bromo-4-methylphenol (37.4 mg, 0.2 mmol) with paraformaldehyde (15.0 mg, 0.5 mmol) and 2-bromo-1-(4-chlorophenyl)ethanone (70.1 mg, 0.3 mmol) in dimethylformamide at 80°C for 12 hours yields the target compound in 40% after column chromatography.
Cyclization of Salicylic Acid Ethers
Two-Stage Process from Salicylic Acid Derivatives
A patent-described method (US6194590B1) involves:
- Stage 1 : Alkylation of salicylic acid ethers with methyl or ethyl bromoacetate in toluene under basic conditions (K₂CO₃), forming a benzofuranonecarboxylic acid ester.
- Stage 2 : Cyclization via hydrolysis with potassium hydroxide (20% w/v) at 60°C, followed by acidification with HCl to precipitate the product.
Optimized Conditions :
- Temperature : 60°C for cyclization (prevents decarboxylation).
- Base : Potassium hydroxide (2.5 eq) ensures complete deprotonation.
- Yield : 94% for benzofuran-3-one analogs, demonstrating the method’s robustness.
Functional Group Transformations
Trifluoromethylation Techniques
Introducing the CF₃ group at the 3-position is achieved via:
- Electrophilic Substitution : Using CF₃Cl gas in the presence of AlCl₃, though this risks over-halogenation.
- Cross-Coupling : Ullmann-type reactions with CuI and 1,10-phenanthroline enable coupling of CF₃-bearing aryl halides to pre-formed benzofurans.
Challenges : The electron-withdrawing nature of CF₃ reduces reactivity at the 3-position, necessitating elevated temperatures (100–120°C) and prolonged reaction times (24–48 hours).
Regioselective Methylation
Directed Ortho-Metalation
The 5-methyl group is installed via directed ortho-metalation (DoM) of a 2-bromo-4-hydroxyphenyl intermediate using sec-butyllithium and methyl iodide. Key steps:
- Lithiation : At −78°C in tetrahydrofuran (THF).
- Methyl Quench : Rapid addition of MeI ensures high regioselectivity.
- Work-Up : Aqueous NH₄Cl extraction isolates the methylated product in 75% yield.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
Benzofuran, 2-(4-chlorophenyl)-5-methyl-3-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: Oxidative reactions can introduce functional groups such as hydroxyl or carbonyl groups into the benzofuran ring.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce carbonyl compounds to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the benzofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of benzofuran derivatives can yield benzofuranones, while substitution reactions can introduce halogens, alkyl, or aryl groups onto the benzofuran ring .
Scientific Research Applications
Biology: These compounds exhibit significant biological activities, including anticancer, antibacterial, antiviral, and antifungal properties
Medicine: Benzofuran derivatives are explored as potential therapeutic agents for diseases such as cancer, neurodegenerative disorders, and infectious diseases
Mechanism of Action
The mechanism of action of benzofuran, 2-(4-chlorophenyl)-5-methyl-3-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. For example, benzofuran derivatives have been shown to inhibit enzymes such as tyrosine kinases and topoisomerases, which play crucial roles in cell signaling and DNA replication . Additionally, these compounds can modulate oxidative stress pathways and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Benzofuran Derivatives
Substituent Position and Electronic Effects
5-Chloro-2-(4-Chlorophenyl)-3-(Trifluoromethyl)-1-Benzofuran (CAS 821770-00-7)
- Structural Difference : Substituted with a chlorine atom at position 5 instead of a methyl group.
- Impact: The electron-withdrawing chlorine increases molecular polarity and may reduce metabolic stability compared to the methyl-substituted analogue.
2-(4-Methoxyphenyl)-3-(Trifluoromethyl)-Benzofuran (CAS 821769-96-4)
- Structural Difference : A methoxy (-OCH₃) group replaces the 4-chlorophenyl substituent.
- Impact: The methoxy group is electron-donating, which could enhance resonance stabilization of the benzofuran ring. The molar mass (292.25 g/mol) is lower, suggesting differences in solubility and logP .
Pharmacologically Active Analogues
5-Cyclopropyl-2-(4-Fluorophenyl)-6-(Methylsulfonamido)-N-Methyl-Benzofuran-3-Carboxamide
- Structural Features : Incorporates a carboxamide at position 3 and a sulfonamide at position 6, along with a cyclopropyl group.
- Functional Relevance : These substituents are optimized for biological activity, as evidenced by its use in pharmaceutical formulations. The target compound lacks these polar groups, suggesting a different therapeutic niche, possibly as a kinase inhibitor or antimicrobial agent .
Structural Analogues in Non-Benzofuran Systems
3-Furanmethanol, 5-(4-Chlorophenyl)-2-Methyl- (CAS 111808-94-7)
Physicochemical and Pharmacokinetic Properties
Q & A
Basic: What synthetic methodologies are recommended for constructing the benzofuran core with chlorophenyl and trifluoromethyl substituents?
Methodological Answer:
The benzofuran scaffold can be synthesized via cascade reactions, such as [3,3]-sigmatropic rearrangements followed by aromatization. For example, NaH in THF is used to deprotonate intermediates, enabling nucleophilic substitution to install substituents like 4-chlorophenyl and trifluoromethyl groups . Key steps include:
- Substituent Introduction : Electrophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) to attach chlorophenyl groups.
- Trifluoromethylation : Use of CF₃ sources like Togni’s reagent under copper catalysis.
- Purification : Column chromatography with hexane/ethyl acetate gradients to isolate the product.
Basic: What spectroscopic and crystallographic techniques are optimal for structural characterization?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., deshielding effects from Cl and CF₃ groups).
- X-Ray Crystallography : Use SHELX (e.g., SHELXL for refinement) to resolve bond lengths/angles and validate stereochemistry. ORTEP-III with a GUI (e.g., ORTEP-3 for Windows) aids in visualizing thermal ellipsoids and molecular packing .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm exact mass (e.g., 234.00205 or 220.0388334, as seen in similar benzofurans) .
Advanced: How can researchers resolve contradictions in crystallographic data for this compound?
Methodological Answer:
Discrepancies between experimental and modeled data (e.g., R-factor mismatches) require:
- Data Reintegration : Reprocess raw diffraction data to check for indexing errors.
- Refinement Strategies : In SHELXL, adjust restraints for anisotropic displacement parameters. Validate hydrogen bonding and π-π stacking interactions via PLATON .
- Validation Tools : Use checkCIF to identify outliers in bond distances/angles and revise the model iteratively.
Advanced: How do substituent positions (e.g., 4-chlorophenyl vs. 3-trifluoromethyl) influence biological activity in SAR studies?
Methodological Answer:
- Pharmacophore Mapping : Docking studies (e.g., AutoDock Vina) to assess interactions with target receptors (e.g., enzymes in oxidative stress pathways).
- Comparative Analysis : Synthesize analogs with substituent variations (e.g., replacing Cl with F or CF₃ with CH₃) and evaluate IC₅₀ values. For example, the 4-chlorophenyl group enhances lipophilicity and receptor binding affinity compared to unsubstituted analogs .
- Data Interpretation : Use QSAR models to correlate substituent electronic effects (Hammett σ values) with activity trends.
Advanced: What strategies mitigate stability issues during storage or experimental handling?
Methodological Answer:
- Degradation Pathways : Monitor via accelerated stability studies (40°C/75% RH for 6 months). LC-MS identifies hydrolysis or oxidation byproducts (e.g., loss of CF₃ groups).
- Stabilization Methods : Store under inert gas (N₂/Ar) at -20°C in amber vials. Add antioxidants (e.g., BHT) to solutions.
- Handling Protocols : Use anhydrous solvents (e.g., THF over EtOH) to prevent moisture-induced degradation .
Basic: How can researchers validate synthetic yields when scaling up benzofuran derivatives?
Methodological Answer:
- Optimization : Screen reaction parameters (temperature, catalyst loading) via Design of Experiments (DoE). For example, increasing Pd catalyst from 2% to 5% improves cross-coupling yields by 15–20%.
- Analytical Calibration : Use internal standards (e.g., anthracene) in HPLC to quantify purity and yield .
Advanced: What computational tools predict metabolic pathways for benzofuran derivatives?
Methodological Answer:
- In Silico Tools : SwissADME or MetaCore to predict phase I/II metabolism (e.g., hydroxylation at the 5-methyl position).
- Experimental Validation : Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF-MS. For example, exact mass 220.0388334 corresponds to hydroxylated intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
